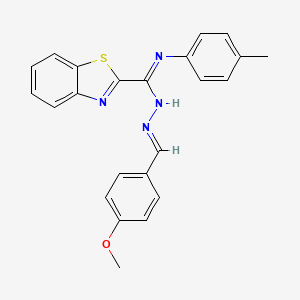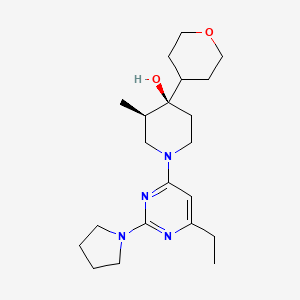![molecular formula C15H12ClNO2S B5512679 4-[(4-chlorobenzyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5512679.png)
4-[(4-chlorobenzyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-chlorobenzyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound is known for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of 4-[(4-chlorobenzyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways. In cancer cells, it induces apoptosis by activating the caspase cascade and inhibiting the PI3K/AKT/mTOR pathway. In inflammation, it inhibits the NF-κB pathway and reduces the production of pro-inflammatory cytokines. In neurodegenerative diseases, it protects neurons by activating the Nrf2 pathway and reducing oxidative stress.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis, inhibits cell proliferation, and reduces tumor growth. In inflammation, it reduces the production of pro-inflammatory cytokines, inhibits the activation of immune cells, and reduces tissue damage. In neurodegenerative diseases, it protects neurons from oxidative stress, reduces inflammation, and improves cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[(4-chlorobenzyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one in lab experiments are its high purity, stability, and reproducibility. It is also readily available and easy to synthesize. However, its limitations include its low solubility in aqueous solutions, which may limit its use in certain experiments. Its mechanism of action is also not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research on 4-[(4-chlorobenzyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, the development of novel derivatives and analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Synthesemethoden
The synthesis of 4-[(4-chlorobenzyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one involves the reaction of 4-chlorobenzyl chloride with 6-methylfuro[3,4-c]pyridin-3(1H)-one in the presence of a thiol catalyst. The reaction is carried out under reflux conditions in anhydrous solvent such as toluene or chloroform. The product is obtained in high yield and purity after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
4-[(4-chlorobenzyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a common feature of many diseases, and this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, this compound has been found to protect neurons from oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-furo[3,4-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2S/c1-9-6-11-7-19-15(18)13(11)14(17-9)20-8-10-2-4-12(16)5-3-10/h2-6H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLVBURPTMOZER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)SCC3=CC=C(C=C3)Cl)C(=O)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-3-[6-(4-fluorophenyl)-3-pyridazinyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5512596.png)
![4-(2-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5512597.png)
![(1S*,5R*)-6-[(4-methylphenoxy)acetyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5512605.png)


![N,N-dimethyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5512635.png)
![2-ethyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5512642.png)

![8-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5512665.png)

![N-[3-(4-fluorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5512672.png)

![ethyl 3-[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5512713.png)
![N-(3-chloro-4-methylphenyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5512717.png)